1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
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Overview
Description
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]ethan-1-one is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings
Mechanism of Action
Target of Action
The primary target of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds, such as 2,8-diaza-spiro[45]decane derivatives, have been found to exhibit biological activity as inhibitors of FGFR4, vanin-1 enzyme, and 17β-HSD1 .
Mode of Action
The exact mode of action of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It’s worth noting that similar compounds have been found to interact with their targets to inhibit their function . For instance, as FGFR4 inhibitors, they could potentially block the signaling pathway of this receptor, which plays a crucial role in cell proliferation and differentiation .
Biochemical Pathways
For instance, as FGFR4 inhibitors, they could potentially affect the FGFR signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds have been found to exhibit biological activity, including the inhibition of fgfr4, which could potentially lead to the suppression of cell proliferation and differentiation .
Preparation Methods
The synthesis of 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the acetyl and thienylsulfonyl groups . Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using catalytic hydrogenation and oxidation reactions .
Chemical Reactions Analysis
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Scientific Research Applications
1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar compounds to 1-[4-(Thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one include:
8-oxa-2-azaspiro[4.5]decane: Known for its biological activity and use as a scaffold in drug discovery.
1,3,8-triazaspiro[4.5]decane-2,4-dione: A novel delta opioid receptor-selective agonist with potential therapeutic applications.
1,6,9-trioxaspiro[4.5]decane: Found in natural products and known for its biological activity.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-11(16)14-6-4-13(5-7-14)15(8-9-19-13)21(17,18)12-3-2-10-20-12/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIAAZCSTCOCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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